
2,5-Dimethoxy-4-butylamphetamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-二甲氧基-4-丁基苯丙胺盐酸盐是一种鲜为人知的迷幻药,也是一种取代苯丙胺。它是由亚历山大·舒尔金首次合成,并在他的书《我所知和所爱的苯乙胺》(PiHKAL)中有所记载。 该化合物以其对5-HT2A受体的强结合亲和力而闻名,但在人类中不会产生明显的幻觉作用 .
准备方法
2,5-二甲氧基-4-丁基苯丙胺盐酸盐的合成涉及几个步骤:
起始原料: 合成从2,5-二甲氧基苯甲醛开始。
中间体的形成: 苯甲醛与丁基溴化镁进行格氏反应,形成相应的醇。
氧化: 然后将醇氧化成酮。
还原胺化: 酮与氨或伯胺进行还原胺化,生成胺。
最终产物: 然后用盐酸处理胺,将其转化为盐酸盐。
化学反应分析
2,5-二甲氧基-4-丁基苯丙胺盐酸盐会发生几种类型的化学反应:
氧化: 该化合物可以被氧化,形成相应的酮或羧酸。
还原: 还原反应可以将酮还原回醇。
取代: 甲氧基可以用适当的试剂取代其他官能团。
水解: 盐酸盐可以水解为游离碱形式。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物包括相应的醇、酮和取代衍生物 .
科学研究应用
2,5-二甲氧基-4-丁基苯丙胺盐酸盐在科学研究中有多种应用:
化学: 它在取代苯丙胺及其构效关系的研究中用作参考化合物。
生物学: 该化合物用于研究血清素受体的结合亲和力和活性,特别是5-HT2A受体。
医学: 对它的潜在治疗效果和副作用的研究仍在进行,但目前它尚未用于临床。
作用机制
2,5-二甲氧基-4-丁基苯丙胺盐酸盐的作用机制涉及其与5-HT2A受体的相互作用。它对该受体具有很强的结合亲和力,但起拮抗剂或弱部分激动剂的作用,这意味着它不会产生明显的幻觉作用。 所涉及的分子靶标和途径包括血清素受体信号通路,这对它的精神活性作用至关重要 .
相似化合物的比较
2,5-二甲氧基-4-丁基苯丙胺盐酸盐可以与其他类似化合物进行比较,例如:
2,5-二甲氧基-4-甲基苯丙胺(DOM): 一种强效的幻觉剂,具有很强的5-HT2A受体激动剂活性。
2,5-二甲氧基-4-乙基苯丙胺(DOET): 另一种具有类似受体活性但效力和持续时间不同的幻觉剂。
2,5-二甲氧基-4-丙基苯丙胺(DOPR): 结构相似,但精神活性作用不同。
2,5-二甲氧基-4-丁基苯丙胺盐酸盐的独特之处在于它具有很强的受体结合亲和力,但不会产生明显的幻觉作用,这使其成为研究受体相互作用和构效关系的宝贵化合物 .
属性
CAS 编号 |
54749-54-1 |
|---|---|
分子式 |
C15H26ClNO2 |
分子量 |
287.82 g/mol |
IUPAC 名称 |
1-(4-butyl-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-6-7-12-9-15(18-4)13(8-11(2)16)10-14(12)17-3;/h9-11H,5-8,16H2,1-4H3;1H |
InChI 键 |
SLWGQMRVDPWWOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


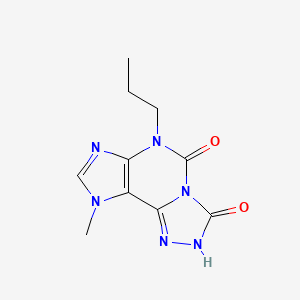

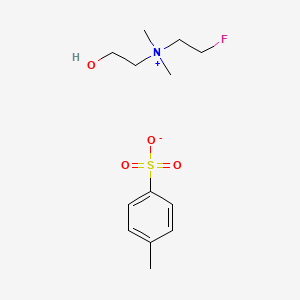
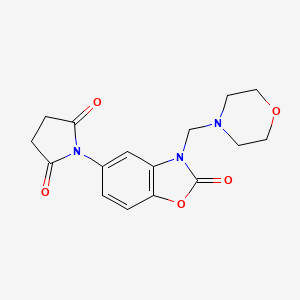
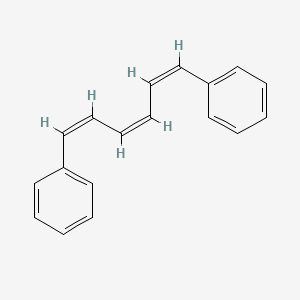
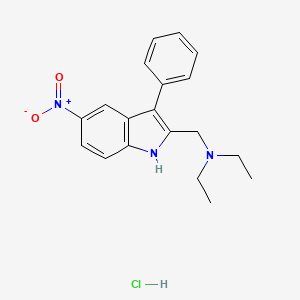

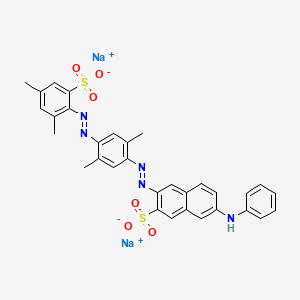


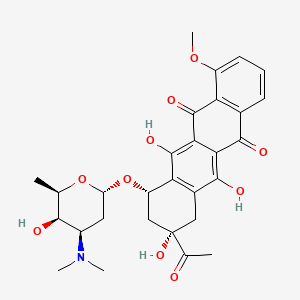


![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)
